molecular formula C17H23BrN4O3S B13748988 Butanoic acid, 4-((7,8-dihydro-7,7-dimethyl-4-methoxy-6H-pyrimido(4,5-b)(1,4)benzothiazin-9-yl)amino)-, monohydrobromide CAS No. 102688-90-4

Butanoic acid, 4-((7,8-dihydro-7,7-dimethyl-4-methoxy-6H-pyrimido(4,5-b)(1,4)benzothiazin-9-yl)amino)-, monohydrobromide

Cat. No.: B13748988
CAS No.: 102688-90-4
M. Wt: 443.4 g/mol
InChI Key: WCGVXUQJUMBOFI-UHFFFAOYSA-N
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Description

Butanoic acid, 4-((7,8-dihydro-7,7-dimethyl-4-methoxy-6H-pyrimido(4,5-b)(1,4)benzothiazin-9-yl)amino)-, monohydrobromide is a heterocyclic compound featuring a pyrimido-benzothiazine core fused with a butanoic acid moiety. The molecular framework includes a 7,7-dimethyl-substituted dihydrobenzothiazine ring, a methoxy group at position 4, and an amino linkage to the butanoic acid chain. The monohydrobromide salt enhances its solubility and stability, making it suitable for pharmaceutical applications .

Key structural attributes:

  • Butanoic acid substituent: Introduces carboxylic acid functionality, enabling hydrogen bonding and ionic interactions with biological targets.
  • Hydrobromide salt: Improves bioavailability by increasing aqueous solubility.

Properties

CAS No.

102688-90-4

Molecular Formula

C17H23BrN4O3S

Molecular Weight

443.4 g/mol

IUPAC Name

3-carboxypropyl-(4-methoxy-7,7-dimethyl-6,8-dihydropyrimido[4,5-b][1,4]benzothiazin-9-yl)azanium;bromide

InChI

InChI=1S/C17H22N4O3S.BrH/c1-17(2)7-10(18-6-4-5-12(22)23)14-11(8-17)21-13-15(24-3)19-9-20-16(13)25-14;/h9,18H,4-8H2,1-3H3,(H,22,23);1H

InChI Key

WCGVXUQJUMBOFI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C2C(=NC3=C(N=CN=C3S2)OC)C1)[NH2+]CCCC(=O)O)C.[Br-]

Origin of Product

United States

Preparation Methods

The synthesis of Butanoic acid, 4-((7,8-dihydro-7,7-dimethyl-4-methoxy-6H-pyrimido(4,5-b)(1,4)benzothiazin-9-yl)amino)-, monohydrobromide involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Butanoic acid, 4-((7,8-dihydro-7,7-dimethyl-4-methoxy-6H-pyrimido(4,5-b)(1,4)benzothiazin-9-yl)amino)-, monohydrobromide undergoes various chemical reactions, including:

Scientific Research Applications

Butanoic acid, 4-((7,8-dihydro-7,7-dimethyl-4-methoxy-6H-pyrimido(4,5-b)(1,4)benzothiazin-9-yl)amino)-, monohydrobromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Butanoic acid, 4-((7,8-dihydro-7,7-dimethyl-4-methoxy-6H-pyrimido(4,5-b)(1,4)benzothiazin-9-yl)amino)-, monohydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Core Structure Substituents Functional Groups Molecular Weight (g/mol) Reference
Target Compound C₁₈H₂₄N₅O₃S·HBr Pyrimido(4,5-b)(1,4)benzothiazine 7,7-dimethyl, 4-methoxy, butanoic acid Amino, carboxylic acid (as HBr salt) ~465.4 (base) + 80.9 (HBr)
4-({9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl}amino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide C₃₃H₃₈F₂N₇O₃ Pyrimido-diazepine Cyclopentyl, difluoro, 6-oxo, benzamide Amide, methoxy, piperidinyl 657.7
Butanoic acid,4-[(1,2,3,4,5,8-hexahydro-1,3-dimethyl-6-nitro-2,4,5-trioxopyrido[2,3-d]pyrimidin-7-yl)amino]- C₁₄H₁₇N₅O₆ Pyrido-pyrimidine 1,3-dimethyl, nitro, trioxo Carboxylic acid, nitro 359.3
6h-pyrimido(4,5-b)(1,4)benzothiazine, 7,8-dihydro-9-amino-7,7-dimethyl-4-(dimethylamino)-, hydrobromide (CID 3067020) C₁₄H₁₉N₅S·HBr Pyrimido-benzothiazine 7,7-dimethyl, 4-dimethylamino Amino (as HBr salt) 354.3 (base) + 80.9 (HBr)

Key Differences and Implications

Core Heterocyclic Systems :

  • The target compound and CID 3067020 share a pyrimido-benzothiazine core, while the compound in features a pyrimido-diazepine ring. The diazepine system introduces additional nitrogen atoms, altering electron distribution and binding affinity .
  • The pyrido-pyrimidine core in lacks sulfur, reducing thiazine-related hydrophobicity.

The butanoic acid chain distinguishes the target compound from benzamide derivatives (e.g., ), enabling distinct interactions with polar binding pockets.

Biological Target Predictions: Bromodomain-containing proteins (e.g., BRD4) are plausible targets for pyrimido-benzothiazines due to structural similarities with known inhibitors . Carboxylic acid-containing derivatives (target compound, ) may exhibit improved solubility but reduced blood-brain barrier penetration compared to neutral analogues.

Physicochemical Properties

Table 2: Calculated Physicochemical Parameters*

Compound logP PSA (Ų) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 2.8 120.5 3 9
CID 3067020 2.1 95.3 2 6
3.5 110.7 1 8
1.9 135.2 4 11

*Values estimated using fragment-based methods and structural data .

  • logP : The target compound’s higher logP than CID 3067020 reflects the methoxy group’s lipophilic contribution.
  • Polar Surface Area (PSA): The butanoic acid moiety increases PSA, suggesting stronger solvation in aqueous environments .

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